molecular formula C14H6Cl2O2 B1594964 2,6-Dichloroanthraquinone CAS No. 605-40-3

2,6-Dichloroanthraquinone

Cat. No.: B1594964
CAS No.: 605-40-3
M. Wt: 277.1 g/mol
InChI Key: KJGPMAHVCDFRBN-UHFFFAOYSA-N
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Description

2,6-Dichloroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the anthraquinone structure. This compound is known for its vibrant yellow color and is used in various industrial applications, particularly in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloroanthraquinone can be synthesized through several methods. One common approach involves the chlorination of anthraquinone. The reaction typically employs chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of anthraquinone-2,6-disulfonic acid. This method provides high purity and excellent yields. The process involves the conversion of the disulfonic acid to the dichloro derivative using chlorinating agents like phosphorus pentachloride or thionyl chloride .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroanthraquinone undergoes various chemical reactions, including:

    Reduction: It can be reduced to form anthrahydroquinone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: It can be oxidized to form higher oxidation state derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Scientific Research Applications

2,6-Dichloroanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloroanthraquinone involves its ability to undergo redox reactions. In biological systems, it can interact with cellular proteins, leading to the inhibition of key enzymes such as topoisomerases and kinases. This interaction disrupts cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

  • 1,2-Dichloroanthraquinone
  • 1,4-Dichloroanthraquinone
  • 2,6-Dibromoanthraquinone
  • 2,6-Diiodoanthraquinone

Comparison: 2,6-Dichloroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in dye synthesis and material science .

Properties

IUPAC Name

2,6-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGPMAHVCDFRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(C2=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284396
Record name 2,6-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-40-3
Record name 2,6-Dichloro-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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